molecular formula C6H4FNO2 B12403232 1-Fluoro-2-nitrobenzene-13C6

1-Fluoro-2-nitrobenzene-13C6

Cat. No.: B12403232
M. Wt: 147.056 g/mol
InChI Key: PWKNBLFSJAVFAB-IDEBNGHGSA-N
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Description

1-Fluoro-2-nitrobenzene-13C6 is a labeled compound where the benzene ring contains six carbon-13 isotopes. This compound is a derivative of 1-fluoro-2-nitrobenzene, which is an aromatic compound with a nitro group and a fluorine atom attached to the benzene ring. The isotopic labeling with carbon-13 makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-nitrobenzene-13C6 can be synthesized through the nitration of fluorobenzene-13C6. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of isotopically labeled starting materials, such as fluorobenzene-13C6, is essential for the production of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-nitrobenzene-13C6 undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The nitro group activates the aromatic ring towards nucleophilic attack, allowing substitution reactions with nucleophiles such as amines and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products Formed

    From Nucleophilic Substitution: Products include substituted aromatic compounds where the nitro group is replaced by the nucleophile.

    From Reduction: The major product is 1-fluoro-2-aminobenzene-13C6.

    From Oxidation: Products depend on the specific oxidizing conditions but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Fluoro-2-nitrobenzene-13C6 has several applications in scientific research:

    NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR techniques.

    Chemical Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to investigate metabolic pathways and enzyme interactions involving aromatic compounds.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-nitrobenzene-13C6 involves its interactions with nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The fluorine atom also influences the reactivity and stability of the compound through its inductive and resonance effects.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-nitrobenzene: The non-labeled version of the compound.

    2-Fluoronitrobenzene: An isomer with the nitro group in the ortho position relative to the fluorine atom.

    4-Fluoronitrobenzene: An isomer with the nitro group in the para position relative to the fluorine atom.

Uniqueness

1-Fluoro-2-nitrobenzene-13C6 is unique due to its isotopic labeling with carbon-13, which enhances its utility in NMR spectroscopy and other analytical techniques. The labeled compound provides more detailed information about molecular structures and interactions compared to its non-labeled counterparts.

Properties

Molecular Formula

C6H4FNO2

Molecular Weight

147.056 g/mol

IUPAC Name

1-fluoro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

PWKNBLFSJAVFAB-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])F

Origin of Product

United States

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